Methyl 4-butoxybenzoate
Overview
Description
Methyl 4-butoxybenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a butoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Methyl 4-butoxybenzoate is a chemical compound that has been used in various industries, including as a spice intermediate . .
Mode of Action
It is known that benzoate compounds can undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoate compounds are known to participate in various chemical reactions, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
The compound’s chemical structure, which includes an ester and an aromatic ether, suggests it may interact with various molecular and cellular components .
Action Environment
Environmental factors can significantly impact the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Methyl 4-butoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic flavors and fragrances. It interacts with various enzymes and proteins, facilitating the formation of complex aromatic compounds. For instance, it can undergo esterification reactions catalyzed by esterases, leading to the production of different esters. Additionally, this compound can participate in oxidation-reduction reactions, interacting with oxidoreductases to form corresponding alcohols or acids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In particular, this compound can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to changes in the expression of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can activate signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry parameters. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biological effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytosol, where it can interact with cytosolic enzymes and proteins. Additionally, this compound can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria, where it can participate in localized biochemical reactions. Post-translational modifications and targeting signals can direct this compound to these specific compartments, influencing its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-butoxybenzoate can be synthesized through the alkylation of methyl 4-hydroxybenzoate with an alkyl bromide in methanol or ethanol under reflux conditions. The reaction typically takes 3 to 4 hours, after which the product is precipitated by pouring the reaction mixture into ice-cold water .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: Reduction reactions can convert it to 4-butoxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products:
Oxidation: 4-butoxybenzoic acid.
Reduction: 4-butoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used in the manufacture of fragrances, flavorings, and as a plasticizer in polymer production
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a butoxy group.
Ethyl 4-butoxybenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: Methyl 4-butoxybenzoate is unique due to its specific combination of a methyl ester and a butoxy group, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
methyl 4-butoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCYTHGLBCWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401012 | |
Record name | methyl 4-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-25-6 | |
Record name | Benzoic acid, 4-butoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4906-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-butoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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